Repaglinide-éthyl-d5

Vue d'ensemble

Description

La répaglinide-d5 est une forme deutérée de la répaglinide, un agent antihyperglycémique oral utilisé pour le traitement du diabète non insulino-dépendant (DNID). La répaglinide-d5 est principalement utilisée comme étalon interne pour la quantification de la répaglinide dans diverses applications analytiques . Les atomes de deutérium dans la répaglinide-d5 remplacent les atomes d'hydrogène, ce qui permet de la distinguer de la forme non deutérée lors de l'analyse par spectrométrie de masse.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. Repaglinide-ethyl-d5 serves as an internal standard in various chromatographic analyses due to its stable isotopic labeling, which allows for precise quantification of repaglinide levels in biological matrices.

Table 1: Pharmacokinetic Parameters of Repaglinide-ethyl-d5

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 2000 (example from studies) |

| Tmax (h) | 1.2 |

| Half-life (h) | 2.6 |

| Bioavailability (%) | 56 |

The use of repaglinide-ethyl-d5 has been pivotal in studies examining the drug's interaction with other medications, such as gemfibrozil, which significantly alters repaglinide clearance and can lead to severe hypoglycemia due to increased plasma concentrations .

Drug-Drug Interactions

Repaglinide-ethyl-d5 has been instrumental in studying drug-drug interactions (DDIs). For instance, coadministration with gemfibrozil has shown an up to eight-fold increase in repaglinide plasma area under the curve (AUC), indicating a substantial interaction that necessitates careful monitoring during therapy .

Case Study: Gemfibrozil Interaction

- Objective : To assess the impact of gemfibrozil on repaglinide metabolism.

- Findings : Gemfibrozil significantly increased repaglinide exposure (Cmax and AUC), demonstrating the importance of understanding metabolic pathways influenced by concurrent medications.

Therapeutic Efficacy

Numerous clinical trials have evaluated the efficacy of repaglinide in controlling blood glucose levels in patients with type 2 diabetes. A randomized controlled trial demonstrated that patients receiving repaglinide experienced a significant reduction in glycosylated hemoglobin (HbA1c) compared to those receiving a placebo .

Table 2: Efficacy Results from Clinical Trials

| Study Type | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |

|---|---|---|

| Randomized Controlled Trial | -1.7 | -30 |

The results indicated that repaglinide not only improved overall glycemic control but also had a pronounced effect on postprandial glucose levels, making it a valuable option for managing diabetes .

Metabolomic Profiling

Research utilizing metabolomic profiling has revealed insights into how repaglinide influences metabolic pathways. A study involving diabetic mice treated with repaglinide showed alterations in various metabolites associated with carbohydrate metabolism and organic acid levels, underscoring its broader metabolic effects beyond glucose regulation .

Stability and Quality Assessment

Stability-indicating studies are crucial for ensuring the quality of pharmaceutical formulations containing repaglinide. Research has demonstrated that methods such as high-performance liquid chromatography (HPLC) can effectively assess the stability of repaglinide under various conditions, aiding in quality control during drug development .

Analyse Biochimique

Biochemical Properties

Repaglinide-ethyl-d5 interacts with various enzymes and proteins in the body. It binds to the sulphonylurea binding sites on pancreatic β-cells . This interaction triggers a series of biochemical reactions that lead to the release of insulin, a hormone that helps regulate blood sugar levels .

Cellular Effects

Repaglinide-ethyl-d5 has significant effects on various types of cells, particularly the β-cells in the pancreas. It influences cell function by promoting insulin secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which play crucial roles in the regulation of blood sugar levels .

Molecular Mechanism

The mechanism of action of Repaglinide-ethyl-d5 involves promoting insulin release from β-islet cells of the pancreas . It achieves this by closing ATP-dependent potassium channels in the membrane of the β-cells. This depolarizes the β-cells, opening the cells’ calcium channels, and the resulting calcium influx induces insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Repaglinide-ethyl-d5 can change over time. The drug is absorbed rapidly following administration, with a fast onset of dose-dependent blood-glucose lowering effect . It is eliminated rapidly via the biliary route, without accumulation in the plasma after multiple doses .

Dosage Effects in Animal Models

The effects of Repaglinide-ethyl-d5 can vary with different dosages in animal models

Metabolic Pathways

Repaglinide-ethyl-d5 is involved in several metabolic pathways. It is metabolized mainly by the liver, with a comparable in vitro contribution from CYP2C8 and CYP3A4 to the metabolism of Repaglinide-ethyl-d5 . The contribution of glucuronidation also plays a role, depending on the in vitro system used .

Transport and Distribution

Repaglinide-ethyl-d5 is transported and distributed within cells and tissues. It is taken up into hepatocytes by organic anion-transporting polypeptide (OATP) 1B1 . Specific details about its interaction with transporters or binding proteins and its effects on localization

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La répaglinide-d5 est synthétisée par un processus en plusieurs étapes impliquant l'incorporation d'atomes de deutérium dans la molécule de répaglinide. Une méthode courante implique l'utilisation de réactifs deutérés dans la synthèse de la répaglinide. Par exemple, la synthèse peut commencer par la préparation d'un intermédiaire deutéré, tel que l'acide 3-éthoxy-4-éthoxycarbonylphénylacétique, suivie d'une série de réactions comprenant l'estérification, la formylation, l'oxydation, l'éthérification et l'hydrolyse sélective .

Méthodes de production industrielle

La production industrielle de répaglinide-d5 implique l'optimisation des conditions réactionnelles afin d'obtenir des rendements et une pureté élevés. Des facteurs tels que la température de réaction, le temps, le solvant et les rapports de substrats sont soigneusement contrôlés. L'utilisation de techniques avancées telles que la microfluidique et les méthodes basées sur la nanosuspension peut améliorer la biodisponibilité et la solubilité du composé .

Analyse Des Réactions Chimiques

Types de réactions

La répaglinide-d5 subit diverses réactions chimiques, notamment :

Réduction : Implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de la répaglinide-d5 comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont optimisées pour obtenir les produits souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines.

Applications de la recherche scientifique

La répaglinide-d5 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la répaglinide.

Biologie : Étudiée pour ses effets sur le métabolisme cellulaire et la sécrétion d'insuline.

Médecine : Enquête sur son utilisation potentielle pour améliorer le contrôle glycémique chez les patients diabétiques.

Industrie : Utilisé dans le développement de formulations médicamenteuses avancées pour améliorer la biodisponibilité et la solubilité

Mécanisme d'action

La répaglinide-d5 exerce ses effets en stimulant la libération d'insuline par le pancréas. Elle bloque les canaux potassiques ATP-dépendants, ce qui entraîne une dépolarisation de la membrane et l'ouverture des canaux calciques. L'afflux d'ions calcium déclenche la libération d'insuline par les cellules bêta pancréatiques . Ce mécanisme est dépendant du glucose, ce qui signifie que la libération d'insuline est stimulée uniquement en présence de glucose .

Mécanisme D'action

Repaglinide-d5 exerts its effects by stimulating the release of insulin from the pancreas. It blocks ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin from pancreatic beta cells . This mechanism is glucose-dependent, meaning that insulin release is stimulated only in the presence of glucose .

Comparaison Avec Des Composés Similaires

Composés similaires

Répaglinide : La forme non deutérée de la répaglinide, utilisée aux mêmes fins thérapeutiques.

Nateglinide : Un autre médicament de la classe des méglitinides ayant un mécanisme d'action similaire.

Mitiglinide : Un analogue de la méglitinide ayant des effets comparables sur la sécrétion d'insuline.

Unicité

La répaglinide-d5 est unique en raison de la présence d'atomes de deutérium, ce qui en fait un étalon interne idéal à des fins analytiques. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise de la répaglinide dans des échantillons biologiques complexes .

Activité Biologique

Repaglinide-ethyl-d5 is a deuterated analog of repaglinide, a medication primarily used to treat type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. This article reviews the biological activity of repaglinide-ethyl-d5, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy.

Repaglinide-ethyl-d5 functions similarly to its parent compound, repaglinide, by inhibiting ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to membrane depolarization, which triggers the opening of voltage-gated calcium channels and subsequent insulin release in a glucose-dependent manner. The presence of glucose is crucial; repaglinide-ethyl-d5 does not stimulate insulin release in its absence .

Key Mechanistic Insights:

- ATP-sensitive Potassium Channels: Inhibition leads to increased intracellular calcium levels.

- Insulin Secretion: Enhanced in response to glucose concentrations, particularly effective at intermediate levels (3 to 10 mmol/L).

- Selectivity: Primarily affects pancreatic beta cells without significant impact on other tissues such as skeletal muscle or thyroid tissue .

Pharmacokinetics

The pharmacokinetic profile of repaglinide-ethyl-d5 is characterized by rapid absorption and elimination:

- Absorption: Peak plasma concentrations occur within 0.5 to 1.4 hours after oral administration, with an absolute bioavailability of approximately 56% .

- Half-life: The half-life is about 1 hour, allowing for multiple dosing throughout the day .

- Metabolism: Metabolized primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C9), yielding several metabolites, none of which exhibit significant hypoglycemic activity .

- Elimination: Approximately 90% is eliminated via feces and the remainder through urine .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of repaglinide-ethyl-d5 in managing blood glucose levels in patients with type 2 diabetes. A notable randomized controlled trial illustrated significant reductions in glycosylated hemoglobin (HbA1c) levels among patients treated with repaglinide compared to placebo.

Table 1: Clinical Outcomes from Key Studies

Case Studies

Several case studies have highlighted the effectiveness and safety profile of repaglinide-ethyl-d5:

- Combination Therapy: A study involving patients inadequately controlled on sitagliptin showed that adding repaglinide resulted in a significant reduction in HbA1c over 52 weeks without major adverse effects .

- Long-term Safety: Another long-term study reported an overall adverse event rate of 86%, with only a small percentage (5%) experiencing hypoglycemia, indicating a favorable safety profile for chronic use .

Propriétés

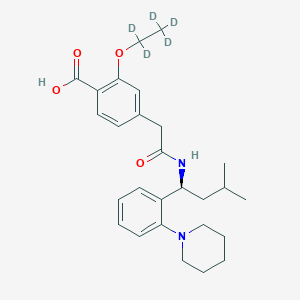

IUPAC Name |

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKWTJYAYMJKF-NTSVIFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662187 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217709-85-7 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical techniques are commonly employed for the quantification of Repaglinide in plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying Repaglinide in plasma [, ]. This technique offers high sensitivity and selectivity, enabling the accurate measurement of drug concentrations in complex biological matrices.

Q2: Why is simultaneous analysis of multiple hypoglycemic drugs important?

A2: Patients with type 2 diabetes are often prescribed a combination of different hypoglycemic drugs to achieve optimal glycemic control []. Therefore, analytical methods capable of simultaneously quantifying multiple drugs in a single run are essential for monitoring patient adherence to medication, assessing drug interactions, and optimizing treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.